N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
CAS No.: 918505-61-0
Cat. No.: VC0546673
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918505-61-0 |
|---|---|
| Molecular Formula | C22H18F2N4O3S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) |
| Standard InChI Key | SUNCACOTKLUNHD-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F |
| Canonical SMILES | CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
IUPAC Name and Synonyms
The IUPAC name of the compound is N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide . It is also known by several synonyms, including BRAF inhibitor, SCHEMBL150401, and SUNCACOTKLUNHD-UHFFFAOYSA-N .
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol . This molecular composition includes two fluorine atoms, which contribute to its bioactivity and physicochemical stability.
Synthesis Pathways
General Synthetic Approach
The synthesis of N-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide involves multi-step organic reactions starting from commercially available precursors. The key steps include:
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Formation of the pyrrolo[2,3-b]pyridine scaffold through cyclization reactions.
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Introduction of the difluorophenyl moiety via electrophilic substitution.
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Coupling of the pyridinyl substituent through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
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Sulfonamide formation using propane sulfinic acid derivatives under mild conditions.
Example Reaction Scheme
A representative synthesis pathway involves:
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Cyclization of a pyridine derivative with an amine precursor to form the pyrrolo[2,3-b]pyridine core.
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Electrophilic fluorination at specific positions on the phenyl ring using reagents like Selectfluor.
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Coupling with a pyridinyl halide using palladium catalysis.
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Sulfonamide formation by reacting the intermediate with propane sulfinic acid under acidic or basic conditions.
This methodology ensures high regioselectivity and yield while maintaining functional group integrity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol due to its polar functional groups (sulfonamide and carbonyl). It is relatively stable under physiological pH but may degrade under strongly acidic or basic conditions.
Lipophilicity
The calculated logP value (partition coefficient) suggests moderate lipophilicity, which balances membrane permeability and aqueous solubility—an essential feature for oral bioavailability in drug candidates.
Spectroscopic Data
Spectroscopic techniques provide insights into its structural confirmation:
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NMR (Nuclear Magnetic Resonance): Distinct chemical shifts for aromatic protons and fluorine atoms confirm the substitution pattern.
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Mass Spectrometry (MS): The molecular ion peak at corresponds to its molecular weight.
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IR (Infrared Spectroscopy): Characteristic peaks for sulfonamide () stretching vibrations are observed around .
Biological Activity
Mechanism of Action
As a BRAF inhibitor, this compound selectively targets mutated BRAF kinase (e.g., BRAF V600E mutation), which plays a pivotal role in oncogenic signaling pathways such as MAPK/ERK . By inhibiting BRAF activity, it disrupts downstream signaling involved in cell proliferation and survival.
Therapeutic Applications
The compound has shown promise in preclinical studies for treating cancers driven by BRAF mutations, including:
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Melanoma
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Colorectal cancer
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Thyroid carcinoma
Its specificity for mutant BRAF over wild-type minimizes off-target effects, enhancing its therapeutic index.
Pharmacodynamics and Pharmacokinetics
Preliminary studies indicate:
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High binding affinity () for mutant BRAF kinase.
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Favorable pharmacokinetics with adequate half-life and tissue distribution.
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Minimal cytochrome P450-mediated metabolism, reducing drug-drug interaction potential.
Comparative Data Table
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